

1,3,5-Trimethyl-2-phenoxy-benzene CAS number 61343-87-1

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Compound of Interest

Compound Name: 1,3,5-Trimethyl-2-phenoxy-benzene

Cat. No.: B3054614

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An In-Depth Technical Guide to **1,3,5-Trimethyl-2-phenoxy-benzene** (CAS: 61343-87-1)

Abstract

This technical guide provides a comprehensive overview of **1,3,5-trimethyl-2-phenoxy-benzene** (CAS Number: 61343-87-1), also known as phenyl mesityl ether. While specific research on this compound is limited, this document consolidates available data and provides expert insights based on established chemical principles and analysis of analogous structures. The guide covers physicochemical properties, plausible synthetic routes, potential applications, a discussion on toxicological data, and proposed analytical methodologies. This whitepaper is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may be interested in this molecule as a potential pharmaceutical intermediate or a scaffold for further chemical exploration.

Chemical Identity and Physicochemical Properties

1,3,5-Trimethyl-2-phenoxy-benzene is an aromatic ether characterized by a phenoxy group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This structure combines the steric hindrance of the mesityl group with the electronic properties of the diaryl ether linkage.

Nomenclature and Identifiers:

- Systematic IUPAC Name: 1,3,5-trimethyl-2-phenoxybenzene[1]

- Common Synonyms: Phenyl mesityl ether, 2,4,6-trimethylphenyl phenyl ether[2]
- CAS Number: 61343-87-1[1][2][3][4][5]
- Molecular Formula: C₁₅H₁₆O[1]
- Molecular Weight: 212.29 g/mol [1][5]

Table 1: Physicochemical Properties of **1,3,5-Trimethyl-2-phenoxy-benzene**

Property	Value	Source / Notes
Molecular Weight	212.29 g/mol	[1][5]
Molecular Formula	C ₁₅ H ₁₆ O	[1]
Physical State	Not explicitly stated, likely a solid or high-boiling liquid at room temperature.	Based on the molecular weight and structure.
Purity (Typical)	≥95%	[2]
Solubility	Insoluble in water. Soluble in common organic solvents like ether, toluene, and DMF.	Inferred from structure and general properties of diaryl ethers.
Stability	Stable under recommended storage temperatures and pressures.[2]	Avoid strong oxidizing agents. [2]
Decomposition	Hazardous decomposition products include carbon oxides upon combustion.[2]	

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for **1,3,5-trimethyl-2-phenoxy-benzene** are not readily available in the searched literature, its structure as an unsymmetrical diaryl ether suggests two primary and highly plausible synthetic strategies: the Williamson Ether Synthesis and the Ullmann Condensation.

Proposed Synthesis Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether preparation, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.^{[4][6][7]} For phenyl mesityl ether, this would involve the reaction of 2,4,6-trimethylphenoxyde (mesitoxide) with a phenyl halide. Due to the low reactivity of simple aryl halides in SNAr reactions, an activated phenyl halide (e.g., with an electron-withdrawing group) or the use of a copper catalyst (Ullmann conditions) would likely be necessary. A more feasible Williamson approach would be the reaction of sodium phenoxide with 2-bromo-1,3,5-trimethylbenzene (mesityl bromide).

Conceptual Protocol:

- **Phenoxyde Formation:** Sodium phenoxide is prepared by reacting phenol with a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) in an appropriate aprotic solvent (e.g., THF, DMF).
- **Nucleophilic Substitution:** 2-Bromo-1,3,5-trimethylbenzene is added to the solution of sodium phenoxide.
- **Reaction Conditions:** The reaction mixture is heated to facilitate the SN2-type displacement of the bromide. Temperatures between 50-100 °C are typical for Williamson synthesis.^{[4][7]}
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, quenched with water, and the product is extracted with an organic solvent. Purification would be achieved through column chromatography or recrystallization.

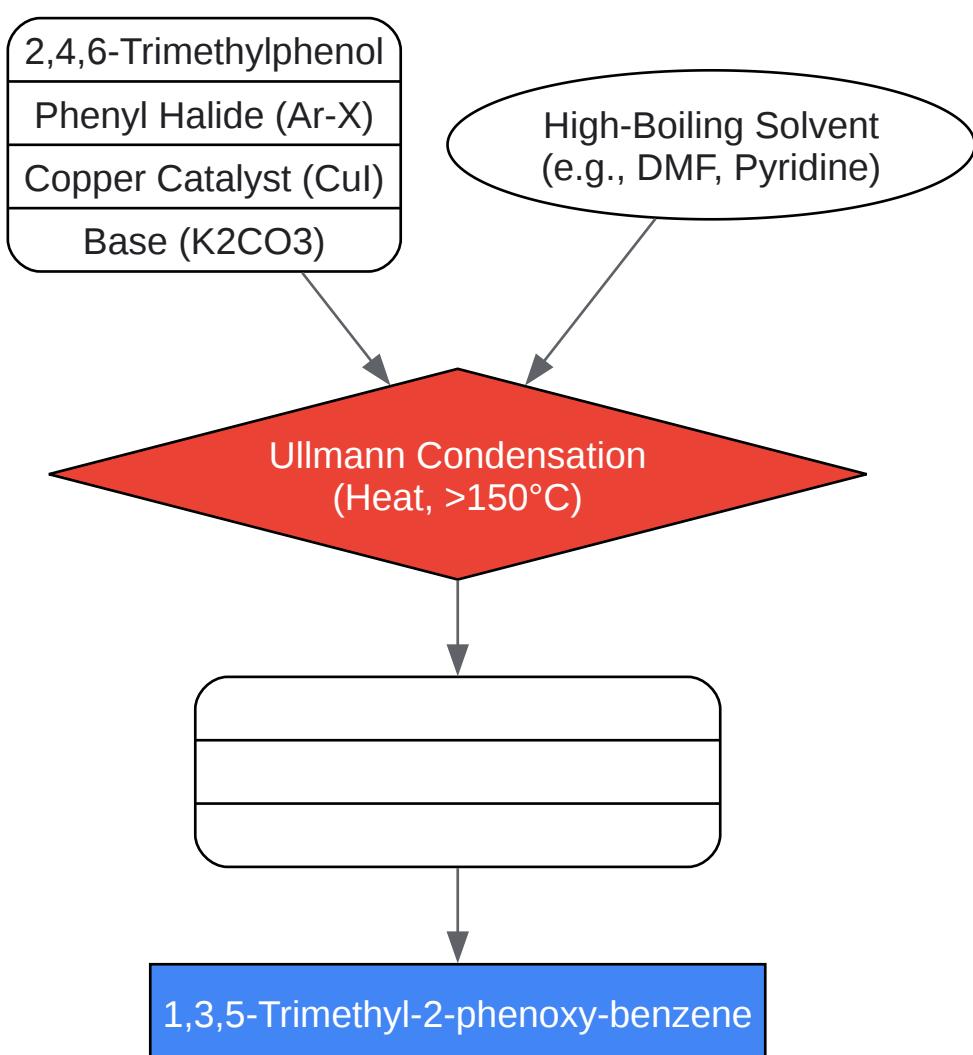
Caption: Proposed Williamson Ether Synthesis Workflow.

Proposed Synthesis Route 2: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming diaryl ethers, typically by reacting a phenol with an aryl halide.^{[5][8][9][10]} This method is particularly well-suited for sterically hindered substrates where traditional nucleophilic aromatic substitution might be slow.

Conceptual Protocol:

- Reactant Mixture: 2,4,6-Trimethylphenol (mesitol), a phenyl halide (preferably iodobenzene or bromobenzene for higher reactivity), a stoichiometric or catalytic amount of a copper species (e.g., CuI , Cu_2O , or copper powder), and a base (e.g., K_2CO_3 , Cs_2CO_3) are combined in a high-boiling polar solvent like DMF, N-methylpyrrolidone (NMP), or pyridine.[5]
- Reaction Conditions: The mixture is heated to high temperatures, often exceeding 150-210 °C, to drive the reaction.[5]
- Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered to remove copper salts. The product is then extracted and purified, typically by column chromatography.

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